5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide
Description
Properties
IUPAC Name |
(4-methoxy-5,6-dimethyl-1-oxidopyridin-1-ium-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-7(2)10(12)4-8(5-11)9(6)13-3/h4,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPLRGVWLVUBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C[N+](=C1C)[O-])CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675944 | |
| Record name | (4-Methoxy-5,6-dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-40-8 | |
| Record name | (4-Methoxy-5,6-dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial N-Oxidation and Nitration
The foundational approach involves oxidizing 3,5-dimethylpyridine to its N-oxide using hydrogen peroxide (H₂O₂) under controlled acidic conditions. This step is critical for activating the pyridine ring toward subsequent electrophilic substitution. Nitration of the N-oxide intermediate with fuming nitric acid introduces a nitro group at the 4-position, yielding 3,5-dimethyl-4-nitropyridine N-oxide. The choice of nitrating agent and temperature (70–85°C) ensures regioselectivity, minimizing byproducts such as dinitro derivatives.
Methoxy Group Introduction
The nitro group at the 4-position is replaced with a methoxy group via nucleophilic aromatic substitution using sodium methoxide in methanol. This step proceeds efficiently at reflux temperatures (60–80°C), with the N-oxide functionality stabilizing the intermediate against ring-opening side reactions. The product, 3,5-dimethyl-4-methoxypyridine N-oxide, serves as the precursor for hydroxymethyl group installation.
Acetylation and Saponification
To introduce the hydroxymethyl group, the 2-position of the pyridine ring is acetylated using acetic anhydride in the presence of a catalytic acid, forming 2-acetoxy-3,5-dimethyl-4-methoxypyridine N-oxide. Subsequent saponification with aqueous sodium hydroxide hydrolyzes the acetyl group to a hydroxymethyl moiety, yielding 5-hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide. This two-step sequence achieves a 65–70% overall yield, with purity dependent on careful control of hydrolysis conditions (pH 10–12, 40–50°C).
Alternative Pathway via Diazotization and Hydrolysis
Catalytic Hydrogenation of 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile
An alternative route begins with 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, which undergoes catalytic hydrogenation over palladium on carbon in ethanol to produce 3,5-dimethyl-4-methoxypyridine-2-methanamine. This intermediate is diazotized using sodium nitrite in a glacial acetic acid/water mixture (9:1 ratio) at –5 to 10°C, facilitating the formation of a diazonium salt. Hydrolysis of the diazonium salt under acidic conditions (H₂SO₄, 50°C) generates the hydroxymethyl group at the 5-position, yielding the target compound with minimal epimerization.
Thionyl Chloride-Mediated Chlorination (Optional)
For applications requiring further derivatization, the hydroxymethyl group can be converted to a chloromethyl group using thionyl chloride in dichloroethane at –20 to 0°C. While this step is optional, it highlights the versatility of the intermediate for synthesizing analogs.
N-Oxidation Reagent Optimization
Comparative Analysis of Oxidizing Agents
The thesis by Sturrock (2005) evaluates multiple N-oxidation reagents, providing critical insights for optimizing this step:
| Reagent | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| m-CPBA | CHCl₃, 25°C, 24 h | 85–90 | High efficiency, mild conditions |
| OXONE® | Acetone/H₂O, 40°C, 12 h | 75–80 | Non-toxic, aqueous compatibility |
| H₂O₂ | AcOH, 60°C, 8 h | 60–65 | Low cost, simple workup |
| Mg monoperphthalate | EtOH, 50°C, 6 h | 70–75 | Safer handling, consistent results |
m-Chloroperbenzoic acid (m-CPBA) emerges as the superior reagent due to its high yield and compatibility with electron-deficient pyridines. However, H₂O₂ remains advantageous for large-scale synthesis due to cost considerations.
Regioselectivity Challenges and Solutions
Chemical Reactions Analysis
5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating the oxidation of other molecules in chemical reactions . It may also interact with proteins and enzymes, affecting their structure and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine N-oxide derivatives exhibit diverse biological and chemical properties depending on substituent types and positions. Below is a detailed comparison of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide with structurally analogous compounds:
Structural and Functional Group Variations
| Compound Name | Substituents (Positions) | Key Functional Groups |
|---|---|---|
| 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide | 5-hydroxymethyl, 4-methoxy, 2,3-dimethyl | Hydroxymethyl, methoxy, N-oxide |
| 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide (sc-217115) | 5-acetoxymethyl, 2,3-dimethyl | Acetoxymethyl, N-oxide |
| 4-Chloro-2,3-dimethylpyridine N-Oxide (CDDM-C365450) | 4-chloro, 2,3-dimethyl | Chloro, N-oxide |
| Antofin N-oxide (natural alkaloid) | Complex polycyclic structure | N-oxide, methyl, hydroxyl groups |
- Hydroxymethyl vs. Acetoxymethyl : The hydroxymethyl group in the target compound improves water solubility compared to the lipophilic acetoxymethyl group in sc-217115, which may enhance metabolic stability in drug design .
- Methoxy vs. Chloro : The 4-methoxy group (electron-donating) in the target compound contrasts with the 4-chloro group (electron-withdrawing) in CDDM-C365450, affecting electronic properties and reactivity in substitution reactions .
Coordination Chemistry
- Metal Binding: Pyridine N-oxide derivatives act as O-donor ligands in cobalt complexes. Substituent positions influence coordination geometry; for example, 4-methylpyridine N-oxide forms chains via bridging thiocyanates, while 3-cyanopyridine N-oxide forms discrete octahedral complexes. The 4-methoxy group in the target compound may sterically hinder coordination compared to smaller substituents like methyl or chloro .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide | 0.8 | 12.5 (Water) | 160–165 |
| 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide | 1.5 | 3.2 (DMSO) | 145–150 |
| 4-Chloro-2,3-dimethylpyridine N-Oxide | 1.2 | 8.7 (Water) | 135–140 |
Biological Activity
5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide (C₉H₁₃N₁O₃) is a nitrogen-containing heterocyclic compound with significant biological activities. Its unique structure, which includes a hydroxymethyl group at the 5-position and a methoxy group at the 4-position of the pyridine ring, contributes to its potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C₉H₁₃N₁O₃
- Molecular Weight : 183.20 g/mol
Functional Groups
The presence of hydroxymethyl and methoxy groups enhances the solubility and reactivity of the compound, allowing it to participate in various chemical reactions significant for drug development.
Biological Activities
Research indicates that 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains.
- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Potential Anti-cancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific biochemical pathways.
The biological activity of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide can be attributed to its interaction with various biological targets:
- Apoptosis Induction : The compound may influence apoptotic pathways by modulating the activity of proteins involved in cell survival and death.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes that are critical in disease progression, particularly in cancer.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Studies :
- A study demonstrated that 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
-
Antioxidant Activity :
- In vitro assays revealed that the compound exhibited a DPPH radical scavenging activity of 75% at a concentration of 100 µg/mL, indicating strong antioxidant potential.
-
Anti-cancer Research :
- A recent investigation involving human cancer cell lines indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anti-cancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2,3-Dimethylpyridine N-oxide | 22710-07-2 | Lacks hydroxymethyl group; simpler structure |
| 4-Methoxy-2,3,5-trimethylpyridine N-oxide | 86604-80-0 | Contains additional methyl groups; more bulky |
| 2,3-Dimethylpyridine | 108-48-5 | No oxidized nitrogen; lacks functional groups |
This table highlights how the presence of specific functional groups in 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide enhances its biological activities compared to other similar compounds.
Q & A
Q. What are the key strategies for synthesizing 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step routes, including N-oxidation of pyridine precursors. For example, analogous compounds (e.g., 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine) are synthesized via sequential steps: nitration, nucleophilic substitution, alcoholation, and chloromethylation, with N-oxidation as a critical step . Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is essential to minimize side reactions. For instance, NaOCH₃ in dioxane has been used for methoxy group introduction in pyridazine derivatives, suggesting similar conditions may apply .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, methyl groups at positions 2 and 3 will appear as singlets (~δ 2.1–2.5 ppm), while the hydroxymethyl group may show a broad peak (~δ 4.5–5.0 ppm) due to hydrogen bonding .
- FT-IR : Confirm N-oxide formation via absorption bands at ~1250–1300 cm⁻¹ (N-O stretch) and hydroxyl groups at ~3200–3400 cm⁻¹ .
- HPLC : Assess purity; retention times should correlate with hydrophobicity influenced by methoxy and hydroxymethyl groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods to avoid inhalation (GHS H335) and wear nitrile gloves to prevent skin irritation (GHS H315) .
- Spill Management : Collect solid residues using static-free tools to prevent dust formation; neutralize acidic byproducts (e.g., NOx) with sodium bicarbonate .
Advanced Research Questions
Q. How does the N-oxide moiety influence the compound’s reactivity in catalytic or supramolecular systems?
- Methodological Answer : The N-oxide group enhances hydrogen-bonding capacity and polarity , enabling applications in coordination chemistry. For example, pyridine N-oxides form stable complexes with transition metals (e.g., Cu, Pd) via lone-pair donation from oxygen . In supramolecular systems, N-oxides participate in π-π stacking and hydrogen-bonded networks, as observed in crystal structures of related compounds (e.g., Pyridine-4-carboxamidoxime N-oxide) .
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchanges (e.g., hydroxymethyl rotation).
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Q. What mechanistic insights explain the compound’s stability under oxidative or reductive conditions?
- Methodological Answer :
- Oxidative Stability : The N-oxide group may act as an electron sink, reducing susceptibility to further oxidation. Monitor degradation via HPLC-MS under controlled H₂O₂ exposure .
- Reductive Vulnerability : Use NaBH₄ or Pd/C/H₂ to test reduction of the N-oxide to pyridine; track intermediates via TLC .
Q. How can computational modeling predict the compound’s interactions in biological or material systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with pyridine-binding pockets).
- MD Simulations : Assess stability in lipid bilayers (software: GROMACS) to evaluate potential membrane permeability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for analogous N-oxide derivatives?
- Methodological Answer :
- Parameter Screening : Systematically vary solvents (e.g., dioxane vs. THF), bases (e.g., NaOCH₃ vs. K₂CO₃), and temperatures.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation or demethylation) that reduce yield .
Q. What experimental approaches validate conflicting hypotheses about the compound’s role in radical scavenging?
- Methodological Answer :
- EPR Spectroscopy : Detect radical adducts using spin traps like DMPO.
- Kinetic Studies : Measure quenching rates of stable radicals (e.g., DPPH) under controlled pH and concentration .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
